Butetamate citrate

Übersicht

Beschreibung

Butetamate citrate, also known by its trade names Sinecod, Paxeladine, and Tussical, is a widely recognized non-opioid antitussive (cough suppressant) drug. It is primarily used to alleviate non-productive coughs, which are dry coughs that do not result in the expulsion of mucus. Developed in the mid-20th century, this compound has found its way into various markets across the globe, being recognized for its efficacy and relatively mild side effect profile .

Vorbereitungsmethoden

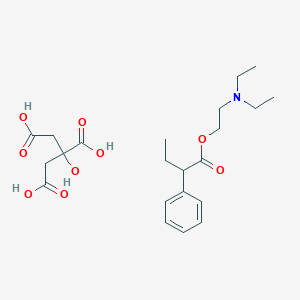

Synthetic Routes and Reaction Conditions: Butetamate citrate is synthesized through the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol, followed by the formation of the citrate salt. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The ester product is then neutralized with citric acid to form the citrate salt, which is subsequently purified through crystallization and filtration processes .

Analyse Chemischer Reaktionen

Types of Reactions: Butetamate citrate primarily undergoes hydrolysis and esterification reactions. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the breakdown of the ester bond, yielding 2-phenylbutyric acid and 2-(diethylamino)ethanol .

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.

Esterification: 2-phenylbutyric acid, 2-(diethylamino)ethanol, acid catalyst (e.g., sulfuric acid), heat.

Major Products:

Hydrolysis: 2-phenylbutyric acid, 2-(diethylamino)ethanol.

Esterification: this compound.

Wissenschaftliche Forschungsanwendungen

Butetamate citrate has a wide range of applications in scientific research, particularly in the fields of respiratory medicine and pharmacology. It is extensively studied for its antitussive properties and its ability to suppress cough without causing sedation or dependency, unlike opioid-based antitussives . Research institutions and pharmaceutical companies continually study this compound to understand its mechanisms, refine its formulations, and ensure its safety across different populations .

Wirkmechanismus

Butetamate citrate works by targeting the cough center in the brain, specifically the medulla oblongata. It increases the threshold for cough initiation by enhancing inhibitory signals within the central nervous system, thereby reducing the frequency and intensity of coughing . Additionally, this compound desensitizes sensory nerve endings in the respiratory tract, reducing irritability that triggers coughing . This dual action—central and peripheral—makes it a comprehensive solution for managing dry coughs.

Pharmacokinetic studies have shown that this compound is rapidly absorbed in the gastrointestinal tract, reaching peak plasma levels within 1-2 hours after administration. It is metabolized primarily in the liver and excreted via the kidneys, with a half-life of approximately 6 hours .

Vergleich Mit ähnlichen Verbindungen

Butamirate citrate: Another non-opioid antitussive with similar properties and uses.

Dextromethorphan: A widely used non-opioid cough suppressant with a different mechanism of action.

Codeine: An opioid-based antitussive with sedative and dependency-inducing properties.

Comparison: Butetamate citrate is unique in its dual action on both central and peripheral pathways, providing effective cough suppression without the sedative and dependency risks associated with opioid-based antitussives like codeine . Compared to dextromethorphan, this compound offers a safer profile for long-term use due to its lack of central nervous system depression .

Biologische Aktivität

Butetamate citrate, commonly known as butamirate citrate, is a cough suppressant with notable biological activities. This compound has been extensively studied for its pharmacological effects, particularly in the treatment of cough and potential anti-cancer properties. Below is a detailed overview of its biological activity based on various research findings.

Pharmacokinetics and Bioavailability

Butamirate citrate exhibits a favorable pharmacokinetic profile. A study comparing different formulations revealed that the bioavailability of butamirate citrate varies depending on the preparation used. In a randomized crossover study involving 18 volunteers, the following pharmacokinetic parameters were observed:

| Formulation | AUC0-infinity (µg·h/ml) | Cmax (µg/ml) | tmax (h) | t1/2 (h) |

|---|---|---|---|---|

| Syrup (Test) | 46.9 | 1.77 | 1.1 | 28 |

| Syrup (Reference) | 50.4 | 1.86 | 1.5 | 26 |

| Tablet (Test) | 54.7 | 1.88 | 1.1 | 27 |

| Solution (Reference) | 54.5 | 1.94 | 1.1 | 26 |

These findings indicate that both syrup and tablet forms of butamirate citrate are bioequivalent to their respective references, demonstrating consistent absorption profiles across formulations .

Antitussive Activity

Butamirate citrate is primarily recognized for its antitussive properties. A double-blind randomized study involving 60 patients assessed its efficacy against clobutinol syrup over five days. The results showed significant improvements in both severity and frequency of cough in both treatment groups, with butamirate demonstrating superior effectiveness in patients with cough due to carcinomas .

Efficacy Comparison

| Treatment | Severity Improvement | Frequency Improvement |

|---|---|---|

| Butamirate Citrate | p < 0.001 | p = 0.026 |

| Clobutinol Syrup | p < 0.001 | Not significant |

This highlights butamirate's potential as a preferred option in specific patient populations .

Potential Anti-Cancer Properties

Recent studies have explored the unexpected anti-cancer effects of butamirate citrate, particularly against glioblastoma cell lines. Research demonstrated that butamirate effectively suppressed growth in various glioblastoma cell lines, including those resistant to standard therapies like temozolomide and lapatinib .

The mechanism behind butamirate's anti-cancer activity involves the inhibition of STAT3 transcriptional activity, which is crucial for tumor cell survival and proliferation:

- Inhibition of Cyclin D1 and Survivin : Butamirate down-regulates these proteins, which are essential for cell cycle progression and anti-apoptotic signaling.

- Reduced Cell Migration : Transwell migration assays indicated that butamirate-treated cells exhibited significantly reduced migratory capacity compared to untreated controls.

Case Studies and Clinical Trials

A randomized placebo-controlled trial evaluated the effects of butamirate on cough sensitivity using a capsaicin challenge model. While dextromethorphan showed superior efficacy, butamirate did not demonstrate significant activity at higher doses, suggesting formulation-related issues .

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNURWKSPYZZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930276 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>68.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13900-12-4, 3639-12-1 | |

| Record name | Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13900-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butetamate citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butethamate citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013900124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Convenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTETAMATE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70430R0X79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.